Phorbol 12,13-didecanoate

Descripción

Propiedades

IUPAC Name |

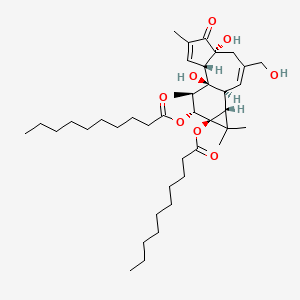

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-MWRBZVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947810 |

Source

|

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-17-4 |

Source

|

| Record name | Phorbol 12,13-didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phorbol 12,13-Didecanoate

<-33>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 12,13-didecanoate (PDD) is a potent biological research tool belonging to the phorbol ester family of compounds. These compounds are renowned for their ability to potently activate Protein Kinase C (PKC), a family of serine/threonine kinases crucial to a multitude of cellular signaling pathways. This guide provides a comprehensive technical overview of the molecular mechanism of action of PDD, detailing its interaction with PKC, the subsequent activation of downstream signaling cascades, and its well-documented role as a tumor promoter. Furthermore, this document outlines established experimental protocols for investigating the cellular effects of PDD, offering a valuable resource for researchers in cellular biology and drug development.

Introduction: The Significance of Phorbol Esters in Cellular Signaling Research

Phorbol esters, naturally occurring compounds found in plants of the Euphorbiaceae family, have been instrumental in dissecting complex cellular signaling networks.[1] Among these, Phorbol 12,13-didecanoate (PDD) and its more commonly studied analog, Phorbol 12-myristate 13-acetate (PMA), are powerful pharmacological agents used to investigate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Their utility stems from their ability to act as potent and stable analogs of the endogenous second messenger, diacylglycerol (DAG).[3][4] Unlike DAG, which is rapidly metabolized within the cell, phorbol esters like PDD are long-lived, allowing for sustained activation of their primary cellular target, Protein Kinase C (PKC).[5][6] This sustained activation makes PDD an invaluable tool for elucidating the intricate roles of PKC in both normal physiology and pathological states, such as cancer.[7][8]

The Core Mechanism: Phorbol 12,13-Didecanoate and Protein Kinase C Activation

The central tenet of PDD's mechanism of action is its direct binding to and activation of PKC.[9][10] PKC isoenzymes are broadly categorized into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[11] Both cPKCs and nPKCs possess a conserved C1 domain within their regulatory region, which serves as the binding site for DAG and, consequently, for phorbol esters like PDD.[3][11]

Molecular Interaction with the C1 Domain

The C1 domain is characterized by a cysteine-rich, zinc-finger-like motif that is essential for binding DAG and phorbol esters.[11] PDD, by mimicking the structure of DAG, binds to this domain with high affinity.[3] This binding event induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the plasma membrane.[12][13] At the membrane, PKC is allosterically activated, enabling it to phosphorylate a wide range of substrate proteins on serine and threonine residues.[13] It is noteworthy that the binding of PDD to the C1 domain greatly increases the affinity of PKC for the cell membrane.[5][6]

Caption: PDD binds to the C1 domain of inactive PKC, inducing its translocation to the plasma membrane and subsequent activation.

Downstream Signaling Cascades Activated by PDD

The activation of PKC by PDD triggers a cascade of downstream signaling events that ultimately mediate the diverse cellular responses to this phorbol ester. Two of the most prominent pathways activated by PKC are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation.[2] PKC can activate this pathway at multiple points, most notably through the activation of the small GTPase Ras and the subsequent phosphorylation of Raf-1.[14] Activated Raf-1 then initiates a phosphorylation cascade involving MEK (MAPK/ERK kinase) and finally ERK (extracellular signal-regulated kinase).[14] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression.[15]

The PI3K/Akt Pathway

The PI3K/Akt pathway is another essential signaling network that governs cell survival, growth, and metabolism. While the direct activation of PI3K by PKC is complex and can be cell-type specific, there is evidence for crosstalk between these two pathways. PKC activation can lead to the phosphorylation and activation of Akt, a key downstream effector of PI3K.[16] Activated Akt then phosphorylates a multitude of substrates, promoting cell survival by inhibiting apoptotic proteins and stimulating protein synthesis and cell growth.

Caption: A generalized workflow for investigating the cellular effects of PDD.

Conclusion

Phorbol 12,13-didecanoate is a powerful tool for researchers and drug development professionals seeking to understand the intricate roles of Protein Kinase C in cellular signaling. Its ability to act as a stable analog of diacylglycerol allows for the sustained activation of PKC, providing a window into the complex downstream signaling networks that govern a multitude of cellular processes. By understanding the detailed mechanism of action of PDD and employing the appropriate experimental methodologies, researchers can continue to unravel the complexities of cellular signaling in both health and disease, paving the way for the development of novel therapeutic interventions.

References

-

Gatti, A., Wang, X., & Robinson, P. J. (n.d.). Unique Phosphorylation of Protein Kinase C-α in PC12 Cells Induces Resistance to Translocation and Down-regulation. Semantic Scholar. Retrieved from [Link]

-

Blumberg, P. M. (1988). Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands. PubMed. Retrieved from [Link]

-

White, J. R., Pluznik, D. H., Ishizaka, K., & Kung, T. (1985). Effect of Phorbol 12-Myristate 13-Acetate and Its Analogue 4a-Phorbol 12,13=Didecanoate on Protein Phosphorylation and Lysos. The Journal of Immunology. Retrieved from [Link]

-

Wakandigara, A., Nhamo, L. R. M., Kugara, J., & Mushonga, P. (2020). Mechanisms of Phorbol Ester Toxicity, Determined by Molecular Modelling. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

-

Mosior, M., & Newton, A. C. (1995). Mechanism of Interaction of Protein Kinase C with Phorbol Esters. Journal of Biological Chemistry. Retrieved from [Link]

-

Schubart, D. R. (1982). Phorbol ester-induced protein phosphorylation in intact, cultured PC12 cells. Journal of Biological Chemistry. Retrieved from [Link]

-

Baraban, J. M., Gould, R. J., Peroutka, S. J., & Snyder, S. H. (1985). Phorbol ester effects on neurotransmission: interaction with neurotransmitters and calcium in smooth muscle. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Chwang, W. B., O'Riordan, K. J., Levenson, J. M., & Sweatt, J. D. (2006). ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning. Learning & Memory. Retrieved from [Link]

-

Delclos, K. B., Nagle, D. S., & Blumberg, P. M. (1980). Specific binding of phorbol ester tumor promoters to intact primary epidermal cells from Sencar mice. PNAS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phorbol 12-myristate 13-acetate. PubChem. Retrieved from [Link]

-

Paylor, R., Rudy, J. W., & Wehner, J. M. (1991). Acute phorbol ester treatment improves spatial learning performance in rats. Behavioural Brain Research. Retrieved from [Link]

-

Diamond, L. (1984). Mechanisms by Which Phorbol Ester Tumor Promoters Affect Gene Expression. Mechanisms of Tumor Promotion. Retrieved from [Link]

-

Morgan, A., & Burgoyne, R. D. (2004). Phorbol esters and neurotransmitter release: more than just protein kinase C? Trends in Neurosciences. Retrieved from [Link]

-

Blumberg, P. M. (1988). Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands. PubMed. Retrieved from [Link]

-

Govek, E.-E., & Glogauer, M. (2015). Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine. Experimental Biology and Medicine. Retrieved from [Link]

-

Murphy, N. P., & Kotsonis, S. (2000). Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones. British Journal of Pharmacology. Retrieved from [Link]

-

Alexander, J. P., Calkins, D. J., & Valtschanoff, J. G. (2013). 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. British Journal of Pharmacology. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Protein kinase C-like, phorbol ester/diacylglycerol-binding domain (IPR002219). InterPro. Retrieved from [Link]

-

Wang, L., et al. (2021). Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Tsai, C.-M., et al. (2005). Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways. Cellular Signalling. Retrieved from [Link]

-

Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. Retrieved from [Link]

-

Manna, P. R., et al. (2007). The involvement of specific PKC isoenzymes in phorbol ester-mediated regulation of steroidogenic acute regulatory protein expression and steroid synthesis in mouse Leydig cells. Endocrinology. Retrieved from [Link]

-

Sieber, F., Stuart, R. K., & Spivak, J. L. (1981). Tumor-promoting phorbol esters stimulate myelopoiesis and suppress erythropoiesis in cultures of mouse bone marrow cells. PNAS. Retrieved from [Link]

-

Goñi, F. M., & Alonso, A. (1999). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology. Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved from [Link]

-

Wang, S., & Studzinski, G. P. (2001). ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells. Journal of Cellular Biochemistry. Retrieved from [Link]

-

Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

-

Takahashi-Yanaga, F., et al. (2023). The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis. eLife. Retrieved from [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Diacylglycerol. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

-

Alexander, J. P., et al. (2013). 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. British Journal of Pharmacology. Retrieved from [Link]

-

Cuezva, M. J., et al. (2021). Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol. Nutrients. Retrieved from [Link]

-

Bauldry, S. A., & Bass, D. A. (1990). Phorbol ester-induced activation of protein kinase C leads to increased formation of diacylglycerol in human neutrophils. Journal of Cellular Physiology. Retrieved from [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. PDBu (Phorbol 12,13-Dibutyrate) | Cell Signaling Technology [cellsignal.com]

- 8. Phorbol ester effects on neurotransmission: interaction with neurotransmitters and calcium in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalirjpac.com [journalirjpac.com]

- 10. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol [mdpi.com]

An In-Depth Technical Guide to the Phorbol 12,13-Didecanoate-Mediated Protein Kinase C Activation Pathway

This document provides a comprehensive technical examination of the signaling cascade initiated by Phorbol 12,13-didecanoate (PDD), a potent synthetic activator of Protein Kinase C (PKC). Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the core molecular mechanisms, downstream cellular consequences, and robust experimental methodologies essential for investigating this pivotal pathway.

Introduction: Unlocking a Central Signaling Hub

The Protein Kinase C (PKC) family of serine/threonine kinases represents a critical nexus in cellular signal transduction, translating a vast array of extracellular signals into specific cellular responses. The dysregulation of PKC signaling is implicated in numerous pathological states, most notably in cancer and inflammatory diseases. Phorbol esters, such as Phorbol 12,13-didecanoate (PDD), are invaluable chemical tools that allow for the direct and potent activation of a subset of PKC isoforms.[1][2] Understanding the precise mechanism by which PDD activates PKC provides a foundational framework for dissecting complex cellular processes and for the rational design of therapeutic modulators. This guide moves beyond a mere description of the pathway to explain the causal logic behind the molecular interactions and the experimental choices required to validate them.

The Key Molecular Protagonists

Phorbol 12,13-Didecanoate (PDD)

PDD is a polycyclic diterpene compound belonging to the tigliane family of natural products. It is structurally analogous to other widely used phorbol esters like Phorbol 12-myristate 13-acetate (PMA).[3] These molecules are renowned for their potent biological activities, including tumor promotion and pro-inflammatory effects.[1][2] Their scientific utility stems from their ability to function as highly stable and cell-permeable analogs of the endogenous second messenger, diacylglycerol (DAG).[3][4] Unlike DAG, which is rapidly metabolized, PDD provides a sustained stimulus, enabling precise temporal analysis of PKC-dependent signaling events.[4]

The Protein Kinase C (PKC) Family

The PKC family is broadly classified into three subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKC): Isoforms α, βI, βII, and γ. Require both DAG (or phorbol esters) and Ca²⁺ for full activation.

-

Novel PKCs (nPKC): Isoforms δ, ε, η, and θ. Require DAG (or phorbol esters) but are Ca²⁺-independent.

-

Atypical PKCs (aPKC): Isoforms ζ and ι/λ. Do not bind DAG or phorbol esters and are activated by other protein-protein interactions.

The central focus of PDD-mediated signaling is on the conventional and novel isoforms, as they possess the requisite structural domain for phorbol ester binding.

The Activation Mechanism: A Stepwise Molecular Engagement

The activation of PKC by PDD is a multi-step process that culminates in the unleashing of its catalytic activity. This process is fundamentally a story of molecular mimicry, translocation, and conformational relief from autoinhibition.

Mimicry and Binding to the C1 Domain

The primary target of PDD is the C1 domain , a conserved cysteine-rich motif present in the regulatory region of cPKC and nPKC isoforms.[3][5][6] This domain naturally functions as the receptor for DAG.[7][8] PDD, by virtue of its structural similarity to DAG, binds with high affinity to a hydrophilic cleft within the C1 domain.[3][5]

-

Expertise & Experience: The C1 domain is not merely a passive binding site. It's a sophisticated zinc-finger structure that, upon ligand binding, acts as a membrane-targeting module.[3] The high stability of the PDD-C1 domain interaction, compared to the transient nature of DAG binding, is the key reason phorbol esters are such potent and sustained activators of PKC.[4]

Membrane Translocation and Allosteric Activation

In its inactive state, PKC resides primarily in the cytosol, with its catalytic domain sterically blocked by an N-terminal pseudosubstrate sequence.[3] The binding of PDD to the C1 domain triggers two critical, interdependent events:

-

Exposure of a Membrane-Binding Surface: The PDD-bound C1 domain undergoes a conformational change that exposes hydrophobic and cationic residues, dramatically increasing the enzyme's affinity for the negatively charged inner leaflet of the plasma membrane (primarily phosphatidylserine).

-

Translocation: This increased affinity drives the rapid translocation of the PKC enzyme from the cytosol to the plasma membrane.[4][9] This event is the hallmark of PKC activation and is a primary readout in experimental settings.

-

Relief of Autoinhibition: Once anchored to the membrane, the pseudosubstrate domain is released from the catalytic site, fully exposing it to its substrates and enabling phosphotransferase activity.

The following diagram illustrates this core activation pathway.

Caption: Activated PKC triggers multiple pathways leading to diverse cellular responses.

Experimental Validation: A Self-Validating Workflow

Investigating the PDD-PKC pathway requires a multi-pronged experimental approach. The following protocols are designed to be a self-validating system, where each assay provides a causal link to the next.

Experimental Workflow Overview

This workflow ensures that an observed biological effect is directly attributable to PDD-mediated activation of PKC and its downstream kinase activity.

Caption: A logical workflow to validate the PDD-PKC signaling pathway experimentally.

Protocol 1: PKC Translocation by Immunofluorescence

Objective: To visualize the PDD-induced movement of a specific PKC isoform (e.g., PKCα) from the cytosol to the plasma membrane.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Serum Starvation (Causality Checkpoint): To reduce basal signaling activity, replace growth medium with serum-free medium for 4-6 hours prior to treatment. This establishes a clean baseline against which the PDD effect can be measured.

-

Treatment:

-

Test Group: Treat cells with PDD (typically 100-200 nM) for 15-30 minutes.

-

Negative Control 1 (Vehicle): Treat cells with the vehicle (e.g., 0.1% DMSO).

-

Negative Control 2 (Inactive Analog): Treat cells with 4α-Phorbol 12,13-didecanoate (4α-PDD), an analog that does not activate PKC. [2]This control is critical to demonstrate that the observed effect is specific to PKC-activating phorbol esters.

-

-

Fixation: Gently wash cells 2x with ice-cold Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. This step is necessary to allow antibodies to access intracellular epitopes.

-

Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash 3x with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.

-

Imaging: Acquire images using a confocal microscope. In untreated cells, PKCα should show diffuse cytoplasmic staining. In PDD-treated cells, a distinct accumulation of the signal at the cell periphery (plasma membrane) should be observed.

Protocol 2: In Vitro PKC Kinase Activity Assay

Objective: To quantitatively measure the increase in PKC phosphotransferase activity in cell lysates following PDD stimulation.

Methodology (based on non-radioactive ELISA format): 1. Cell Culture and Treatment: Grow cells in 6-well plates to 90% confluency. Treat with vehicle, PDD, or 4α-PDD as described in Protocol 1. 2. Cell Lysis: Wash cells with ice-cold PBS and scrape into a lysis buffer containing protease and phosphatase inhibitors.

- Scientist's Note: The inclusion of phosphatase inhibitors is non-negotiable. It prevents the dephosphorylation of activated kinases during sample preparation, preserving the in-cell activation state.

- Lysate Preparation: Homogenize the cell suspension by sonication or passage through a fine-gauge needle. [10]Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. [11]Collect the supernatant.

- Protein Quantification: Accurately determine the total protein concentration of each lysate (e.g., using a Qubit or BCA assay). [10]Equal protein loading is essential for accurate comparison between samples.

- Kinase Reaction (using a commercial kit, e.g., Abcam ab139437): * Add equal amounts of protein lysate (e.g., 10-20 µg) to microplate wells pre-coated with a specific PKC substrate peptide.

- Initiate the reaction by adding an ATP-containing reaction buffer. Incubate for the recommended time (e.g., 60-90 minutes) at 30°C.

- During this incubation, active PKC in the lysate will phosphorylate the substrate peptide on the plate.

- Detection:

- Wash the wells to remove lysate and ATP.

- Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 60 minutes. [12] * Wash, then add an HRP-conjugated secondary antibody. Incubate for 30 minutes. [12] * Wash, then add a TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate. 7. Data Acquisition: Stop the reaction with an acid stop solution (color turns yellow) and measure the absorbance at 450 nm using a microplate reader. [12] Data Presentation:

| Treatment Group | Absorbance (450 nm) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 0.15 ± 0.02 | 1.0 |

| PDD (200 nM) | 0.85 ± 0.05 | 5.7 |

| 4α-PDD (200 nM) | 0.16 ± 0.03 | 1.1 |

Protocol 3: Western Blot for Downstream Substrate Phosphorylation

Objective: To determine if the catalytically active PKC phosphorylates its known downstream targets, such as ERK.

Methodology:

-

Sample Preparation: Prepare cell lysates from treated and control cells as described in Protocol 2.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20 µg) from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream target (e.g., anti-Phospho-p44/42 MAPK (ERK1/2)).

-

Trustworthiness: A parallel blot must be run and probed with an antibody against the total protein (e.g., anti-Total ERK1/2). This is a mandatory loading control to ensure that any observed increase in phosphorylation is due to kinase activation and not simply a change in the total amount of the substrate protein.

-

-

Secondary Antibody Incubation: Wash 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash 3x with TBST and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film. The intensity of the bands corresponding to the phosphorylated protein should increase specifically in the PDD-treated sample.

Conclusion

The Phorbol 12,13-didecanoate (PDD) signaling pathway is a powerful model for understanding the fundamental principles of Protein Kinase C activation. By acting as a stable analog of diacylglycerol, PDD locks PKC in a membrane-associated, catalytically active state, providing a clear window into its downstream signaling potential. The experimental workflow detailed herein—progressing from target engagement (translocation) to catalytic function (kinase activity) and finally to cellular impact (substrate phosphorylation)—offers a robust and self-validating framework for researchers. A thorough understanding of this pathway is not merely academic; it is essential for developing targeted therapies for diseases driven by aberrant kinase signaling and for leveraging PKC modulation in future drug discovery efforts.

References

- Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed. (n.d.). PubMed.

- 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed. (n.d.). PubMed.

- PDBu (Phorbol 12,13-Dibutyrate) (#12808) Datasheet With Images. (n.d.). Cell Signaling Technology.

- Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. (n.d.). MDPI.

- Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC. (2015, April 24). National Institutes of Health.

- Phorbol 12,13 dibutyrate behaves in a tumor-inhibitory manner in esophageal adenocarcinoma cell lines - PubMed. (n.d.). PubMed.

- Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PubMed Central. (n.d.). National Institutes of Health.

- Mechanism of Interaction of Protein Kinase C with Phorbol Esters | Newton Lab. (n.d.). University of California San Diego.

- Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC. (n.d.). National Institutes of Health.

- Tumor-promoting phorbol esters induce angiogenesis in vivo - PubMed. (n.d.). PubMed.

- 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. (n.d.). King's College London Research Portal.

- 4a-Phorbol 12,13-didecanoate solid 27536-56-7. (n.d.). Sigma-Aldrich.

- Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype. (2023, July 26). Frontiers.

- Specific binding of phorbol ester tumor promoters to intact primary epidermal cells from Sencar mice. | PNAS. (n.d.). Proceedings of the National Academy of Sciences.

- A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (2024, July 26). National Institutes of Health.

- PKC Kinase Activity Assay Kit (ab139437). (n.d.). Abcam.

- 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC. (n.d.). National Institutes of Health.

- PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (n.d.). Thermo Fisher Scientific.

- Effect of Phorbol 12-Myristate 13-Acetate and Its Analogue 4a-Phorbol 12,13=Didecanoate on Protein Phosphorylation and Lysos. (n.d.). Journal of Biological Chemistry.

- Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Institutes of Health.

- Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta - PubMed Central. (n.d.). National Institutes of Health.

- Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed. (n.d.). PubMed.

- The involvement of specific PKC isoenzymes in phorbol ester-mediated regulation of steroidogenic acute regulatory protein expression and steroid synthesis in mouse Leydig cells - PubMed. (n.d.). PubMed.

- Deacylation of 12-O-[3H]Tetradecanoylphorbol-13-acetate and [3H]Phorbol-12,13-didecanoate in Hamster Skin and Hamster Cells in Culture. (n.d.). AACR Journals.

- C1 domain - Wikipedia. (n.d.). Wikipedia.

- Differences in the Metabolism of 12-O-[3H]Tetradecanoylphorbol-13-acetate and [3H]Phorbol-12,13-didecanoate by Cells in Culture. (n.d.). AACR Journals.

- PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.

- Tumor-promoting phorbol esters stimulate myelopoiesis and suppress erythropoiesis in cultures of mouse bone marrow cells. | PNAS. (n.d.). Proceedings of the National Academy of Sciences.

- Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans | PNAS. (n.d.). Proceedings of the National Academy of Sciences.

- Protein kinase C-like, phorbol ester/diacylglycerol-binding domain (IPR002219) - InterPro entry. (n.d.). EMBL-EBI.

- Diacylglycerols as activators of protein kinase C (Review). (n.d.). Taylor & Francis Online.

- ab139437 PKC Kinase Activity Assay Kit. (2020, February 10). Abcam.

- The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis. (2023, October 30). eLife.

- Protein Kinase C (PKC) Assay Kit. (n.d.). Merck Millipore.

- Phorbol-12-myristate-13-acetate (PMA) and Inhibitors of Protein Kinase C Alter Glial Fibrillary Acidic Protein (GFAP) mRNA Levels - PubMed. (n.d.). PubMed.

- Activation of Protein Kinase C by Phorbol 12-Myristate 13-Acetate suppresses the growth of lung cancer cells through KLF6 induct. (2009, January 14). Oncogene.

- Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PubMed. (2014, July 1). PubMed.

- Kinase assays. (2020, September 1). BMG LABTECH.

- Activation of Protein Kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. (2025, May 7). YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tumor-promoting phorbol esters induce angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. C1 domain - Wikipedia [en.wikipedia.org]

- 6. InterPro [ebi.ac.uk]

- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. abcam.co.jp [abcam.co.jp]

The Potent Modulator: A Technical Guide to Phorbol 12,13-didecanoate

This guide provides an in-depth exploration of Phorbol 12,13-didecanoate (PDD), a potent diterpene ester that has been instrumental in dissecting cellular signaling pathways. Addressed to researchers, scientists, and professionals in drug development, this document details the discovery, origin, mechanism of action, and practical applications of PDD, grounding all information in established scientific literature.

Introduction: The Significance of Phorbol Esters

Phorbol esters, a class of naturally occurring compounds, have garnered significant attention in biomedical research for their profound biological activities. Among these, Phorbol 12,13-didecanoate (PDD) stands out as a powerful tool for investigating a cornerstone of cellular regulation: the Protein Kinase C (PKC) family of enzymes. Understanding the origins and actions of PDD is not merely an academic exercise; it provides a gateway to deciphering complex signaling networks that govern cell proliferation, differentiation, and apoptosis. These pathways are often dysregulated in diseases such as cancer, making PDD and its congeners invaluable for both basic research and the identification of novel therapeutic targets.

Discovery and Natural Origin: From Traditional Medicine to the Laboratory

The journey of phorbol esters began with the investigation of croton oil, derived from the seeds of the purging croton plant, Croton tiglium.[1] This plant, a member of the Euphorbiaceae family, has a long history in traditional medicine, where its oil was used as a potent purgative.[1] The irritant and tumor-promoting properties of croton oil spurred scientific inquiry, leading to the first isolation of the parent alcohol, phorbol, in 1934.[2] The complex tetracyclic diterpene structure of phorbol was finally elucidated in 1967.[2]

Subsequent research revealed that the potent biological activities of croton oil were attributable to a series of phorbol esters, with PDD being one of the active constituents.[3] These esters are also found in other plants of the Euphorbiaceae family.[2] The isolation of PDD and other phorbol esters from their natural sources is a multi-step process that laid the groundwork for their use as indispensable research tools.

General Isolation Protocol for Phorbol Esters from Croton tiglium

While specific protocols for the isolation of PDD are often embedded within broader studies of phorbol esters, the general methodology involves solvent extraction and chromatographic separation. The following is a representative workflow synthesized from established procedures:

-

Extraction: The seeds of Croton tiglium are ground and subjected to extraction with a solvent such as acetone or methanol to isolate a crude mixture of phorbol esters and other phytochemicals.[4][5]

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane and aqueous methanol) to separate compounds based on their polarity. The phorbol esters typically partition into the more polar phase.

-

Chromatographic Separation: The enriched phorbol ester fraction is then subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) used to elute the different phorbol esters.[4]

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual phorbol esters, including PDD, is often achieved using preparative HPLC, which offers higher resolution separation.[4]

-

Structural Elucidation: The purified compound's identity and structure are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Mechanism of Action: A Potent Mimic of a Key Second Messenger

The primary molecular target of PDD and other tumor-promoting phorbol esters is Protein Kinase C (PKC).[6] PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular signaling pathways.[6]

Activation of Protein Kinase C

Under normal physiological conditions, PKC is activated by the second messenger diacylglycerol (DAG), which is produced at the cell membrane following the stimulation of various cell surface receptors. Phorbol esters like PDD are potent activators of PKC because they are structural and functional mimics of DAG.[7] They bind to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that recruits the enzyme to the cell membrane and activates its kinase function.[7]

Downstream Signaling Cascades

The activation of PKC by PDD initiates a cascade of phosphorylation events that can have profound and diverse effects on cellular function. While the specific downstream targets can vary depending on the cell type and the specific PKC isoforms present, some of the key signaling pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC can activate the MAPK/ERK pathway, which is centrally involved in regulating cell proliferation, differentiation, and survival.[8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: There is evidence of crosstalk between the PKC and PI3K/Akt signaling pathways, which are critical for cell growth and survival.

-

NF-κB Signaling: PKC activation can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of PDD is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₄₀H₆₄O₈ |

| Molecular Weight | 672.9 g/mol |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in DMSO, ethanol, acetone, ether, and dimethylformamide. Almost insoluble in aqueous buffers.[1] |

Note on Handling: PDD is a potent biological agent and should be handled with appropriate safety precautions, including the use of personal protective equipment. Stock solutions are typically prepared in a high-quality organic solvent such as DMSO and stored at -20°C.

Experimental Protocols and Applications in Research

PDD and other phorbol esters are widely used as pharmacological tools to activate PKC in a controlled manner, enabling the study of its role in various cellular processes.

In Vitro Cell-Based Assays

A common application of PDD is the treatment of cultured cells to investigate the downstream consequences of PKC activation. The following is a general protocol for cell treatment, which should be optimized for each specific cell line and experimental question.

Protocol: PDD Treatment of Cultured Cells

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Stock Solution Preparation: Prepare a stock solution of PDD in sterile DMSO (e.g., 1-10 mM).

-

Working Solution Preparation: On the day of the experiment, dilute the PDD stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of PDD. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Incubation: Incubate the cells for the desired period (ranging from minutes to hours or days, depending on the endpoint being measured).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting to assess protein phosphorylation, quantitative PCR to measure gene expression changes, or cell viability and proliferation assays.

In Vitro Kinase Assays

To directly measure the effect of PDD on PKC activity, in vitro kinase assays can be performed using purified PKC enzyme, a suitable substrate, and radiolabeled ATP.

Principle of the Assay: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the PKC enzyme. The amount of incorporated radioactivity is proportional to the kinase activity.

Generalized Protocol for an In Vitro PKC Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a buffered solution, a source of magnesium ions (a cofactor for the kinase), a specific PKC substrate (e.g., a peptide with a PKC phosphorylation motif), and purified PKC enzyme.

-

Activation: Add PDD (and a phospholipid cofactor such as phosphatidylserine) to the reaction mixture to activate the PKC. A control reaction without PDD should be included.

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA to chelate the magnesium ions).

-

Separation and Quantification: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP. The radioactivity incorporated into the substrate is then quantified using a scintillation counter.

Applications in Cancer Research

The ability of PDD to activate PKC has made it a valuable tool in cancer research. PKC isoforms have complex and sometimes contradictory roles in cancer, acting as both tumor promoters and suppressors depending on the context. PDD has been used to:

-

Investigate the role of PKC in tumor promotion and progression.

-

Study the effects of PKC activation on the proliferation and apoptosis of cancer cells.

-

Elucidate the signaling pathways that are dysregulated in various cancers.

The Stereoisomer: 4α-Phorbol 12,13-didecanoate (4α-PDD)

It is crucial to distinguish PDD from its stereoisomer, 4α-Phorbol 12,13-didecanoate (4α-PDD). Unlike PDD, 4α-PDD does not activate Protein Kinase C. Instead, it has been identified as an agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable ion channel involved in various physiological processes, including mechanosensation and osmoregulation. This makes 4α-PDD a useful control compound in experiments investigating PKC-dependent effects of PDD.

Conclusion and Future Perspectives

Phorbol 12,13-didecanoate, since its discovery as an active principle of croton oil, has become an indispensable tool in the arsenal of cell biologists and drug discovery scientists. Its ability to potently and specifically activate Protein Kinase C has allowed for the detailed dissection of this critical signaling pathway. As our understanding of the complexities of the PKC family and its role in disease continues to grow, PDD and its analogs will undoubtedly remain at the forefront of research, facilitating the identification of novel therapeutic strategies for a wide range of human diseases.

References

-

Phorbol - Wikipedia. (n.d.). Retrieved from [Link]

-

Phorbol 12,13-dibutyrate - Wikipedia. (n.d.). Retrieved from [Link]

-

Nova Science Publishers. (n.d.). ELIMINATION OF TOXIC PHORBOL ESTERS. Retrieved from [Link]

- Chen, X., & Harrison, P. M. (2011). Phorbol 12,13 dibutyrate behaves in a tumor-inhibitory manner in esophageal adenocarcinoma cell lines. Diseases of the Esophagus, 24(8), 589-596.

- Inhibition of Queuine Uptake in Cultured Human Fibroblasts by Phorbol-12,13-didecanoate1 | Cancer Research. (1985). Cancer Research, 45(11 Part 1), 5698-5703.

- Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis. (2021). Journal of Medicinal Chemistry, 64(9), 5675-5689.

- Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype. (2023). Frontiers in Immunology, 14, 1205494.

- Differences in the Metabolism of 12-O-[3H]Tetradecanoylphorbol-13-acetate and [3H]Phorbol-12,13-didecanoate by Cells in Culture. (1980). Cancer Research, 40(12), 4484-4490.

- Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis | Journal of Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(9), 5675-5689.

- Chen, X., et al. (2012). 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. British Journal of Pharmacology, 167(8), 1736-1747.

- 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. (2012). British Journal of Pharmacology, 167(8), 1736-1747.

- Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis. (2005). Angiogenesis, 8(3), 231-243.

-

12-O-Tetradecanoylphorbol-13-acetate - Wikipedia. (n.d.). Retrieved from [Link]

-

4alpha-Phorbol 12,13-didecanoate | C40H64O8 | CID 452544 - PubChem. (n.d.). Retrieved from [Link]

- Deacylation of 12-O-[3H]Tetradecanoylphorbol-13-acetate and [3H]Phorbol-12,13-didecanoate in Hamster Skin and Hamster Cells in Culture. (1982). Cancer Research, 42(9), 3504-3509.

- Du, Q., et al. (2017). Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium. Planta Medica, 83(16), 1361-1367.

-

Mechanism of Interaction of Protein Kinase C with Phorbol Esters | Newton Lab. (n.d.). Retrieved from [Link]

- Kawamura, S., et al. (2016). Nineteen-Step Total Synthesis of (+)-Phorbol.

-

(PDF) Nineteen-Step Total Synthesis of (+)-Phorbol. (n.d.). Retrieved from [Link]

- Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role?. (1990). Trends in Biochemical Sciences, 15(10), 397-400.

- Activation of Protein Kinase C by Phorbol 12-Myristate 13-Acetate suppresses the growth of lung cancer cells through KLF6 induction. (2009). Oncogene, 28(11), 1435-1445.

- Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium*. (2017). Planta Medica, 83(16), 1361-1367.

- Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and Crotonic Acid in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process. (2021). Molecules, 26(11), 3169.

- Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine. (2015).

- Anti-HIV-1 phorbol esters from the seeds of Croton tiglium. (1996).

- Phorbol esters and neurotransmitter release: more than just protein kinase C?. (2000). Pharmacology & Therapeutics, 85(3), 199-234.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Relationship - PKC - activates - response to phorbol 13-acetate 12-myristate [biokb.lcsb.uni.lu]

- 6. Phorbol 12,13-dibutyrate-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phorbol 12,13-didecanoate (PDD) SAR & Pharmacology

This guide provides a rigorous technical analysis of Phorbol 12,13-didecanoate (PDD), focusing on its Structure-Activity Relationship (SAR), specific interaction with Protein Kinase C (PKC), and the critical distinction between its isomers.

Executive Summary

Phorbol 12,13-didecanoate (PDD) is a diterpene ester belonging to the tigliane family. It functions as a potent, high-affinity activator of Protein Kinase C (PKC) , mimicking the endogenous second messenger sn-1,2-diacylglycerol (DAG).

While often compared to the "gold standard" tumor promoter PMA (Phorbol 12-myristate 13-acetate) , PDD possesses a unique pharmacological profile driven by its symmetrical C10 fatty acid chains. This structural symmetry confers extreme lipophilicity, altering its intracellular kinetics and membrane residence time compared to asymmetric esters like PMA or short-chain esters like Phorbol 12,13-dibutyrate (PDBu).

Critical Distinction: Researchers must distinguish between the

Molecular Architecture & SAR Analysis

The biological activity of PDD is dictated by three structural domains on the tigliane core.

The Pharmacophore (C1 Domain Interaction)

The "pharmacophore" responsible for PKC activation involves the hydrophilic oxygen functionalities at C3, C4, and C20 .

-

C20-OH: Forms a critical hydrogen bond with the Glycine residue (e.g., Gly253 in PKC

) in the C1 domain activation loop. -

C3-Ketone & C4-OH: These groups coordinate with the C1 domain's hydrophilic cleft.

-

Stereochemistry (The Alpha/Beta Switch): The configuration at C4 is the binary switch for PKC activity.

-

-PDD (Natural configuration): The C4 hydroxyl is oriented to permit H-bonding within the PKC C1 cleft. Result: High-affinity PKC binding (

- -PDD: The C4 hydroxyl is inverted. It cannot bind the PKC C1 domain but creates a binding surface for the TRPV4 ion channel. Result: PKC inactive; TRPV4 agonist.

-

-PDD (Natural configuration): The C4 hydroxyl is oriented to permit H-bonding within the PKC C1 cleft. Result: High-affinity PKC binding (

The Lipophilic Regulators (C12 & C13 Esters)

PDD features two decanoate (C10) chains. This contrasts with PMA (C14/C2) and PDBu (C4/C4).

-

Membrane Insertion: The C12 and C13 esters do not bind the protein directly but insert into the lipid bilayer. This stabilizes the PKC-membrane complex, reducing the "off-rate" (

). -

Symmetry vs. Asymmetry:

-

PMA (Asymmetric): The short C13 acetate allows for a specific orientation and rapid cycling between plasma and nuclear membranes.

-

PDD (Symmetric C10): The two medium-long chains create a "lipophilic anchor." Experimental data suggests this high lipophilicity can trap PKC

at the plasma membrane, preventing the subsequent nuclear translocation observed with PMA.

-

SAR Summary Table

| Structural Feature | PDD (Phorbol 12,13-didecanoate) | PMA (Phorbol 12-myristate 13-acetate) | PDBu (Phorbol 12,13-dibutyrate) | 4 |

| C12 Ester | Decanoate (C10) | Myristate (C14) | Butyrate (C4) | Decanoate (C10) |

| C13 Ester | Decanoate (C10) | Acetate (C2) | Butyrate (C4) | Decanoate (C10) |

| C4 Config | Beta ( | Beta ( | Beta ( | Alpha ( |

| Lipophilicity | Very High | High | Moderate | Very High |

| PKC Affinity | High ( | High ( | Moderate ( | Inactive |

| Washout | Difficult (Persistent) | Moderate | Easy (Reversible) | N/A |

| Primary Target | PKC (C1 Domain) | PKC (C1 Domain) | PKC (C1 Domain) | TRPV4 Channel |

Mechanism of Action: The Lipophilicity Trap

The following diagram illustrates how PDD's structural symmetry affects PKC signaling kinetics compared to PMA.

Figure 1: Differential Activation Kinetics. PDD's high lipophilicity favors sustained plasma membrane retention ("Membrane Trap"), whereas PMA supports dynamic cycling to intracellular membranes (e.g., nuclear envelope).

Experimental Protocols

Protocol A: PKC Translocation Assay (Confocal Microscopy)

Objective: Visualize the specific membrane recruitment of PKC isoforms by PDD. Note: Due to PDD's high lipophilicity, it is prone to nonspecific partitioning into lipid droplets if concentrations are too high.

Materials:

-

HeLa or CHO cells expressing GFP-PKC

(or PKC -

Ligand: Phorbol 12,13-didecanoate (Stock: 1 mM in DMSO).

-

Control: Phorbol 12,13-dibutyrate (PDBu) (Stock: 1 mM in DMSO).

-

Imaging Buffer: HBSS with 10 mM HEPES, pH 7.4.

Step-by-Step Workflow:

-

Seeding: Plate cells on 35mm glass-bottom dishes 24h prior to assay (60% confluence).

-

Equilibration: Replace culture media with 1 mL Imaging Buffer. Equilibrate at 37°C for 10 min.

-

Baseline Imaging: Acquire images for 2 min to establish cytosolic distribution of GFP-PKC.

-

Induction:

-

Prepare a 2x working solution of PDD (e.g., 200 nM or 2

M) in Imaging Buffer. -

Add 1 mL of 2x solution to the dish (Final concentration: 100 nM or 1

M). -

Caution: Do not add DMSO stock directly to the dish; precipitation may occur.

-

-

Time-Lapse: Image every 30 seconds for 30 minutes.

-

Washout (Validation Step):

-

Aspirate buffer. Wash 3x with large volumes of Imaging Buffer + 0.1% BSA (fatty acid free).

-

Observation: PDBu-treated cells will show GFP returning to cytosol within 10-20 min. PDD-treated cells will retain GFP at the membrane due to the lipophilic anchor effect.

-

Protocol B: Competitive Binding Assay (Displacement)

Objective: Determine the affinity (

Principle: PDD competes with radiolabeled

-

Preparation: Prepare reaction mixture containing:

-

PKC preparation (cytosolic fraction or recombinant protein).

-

Lipid micelles: Phosphatidylserine (100

g/mL) + Triton X-100 (0.03%). -

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl

, 0.1% BSA. -

Tracer:

-PDBu (approx. 10-20 nM).

-

-

Competition: Add unlabeled PDD at increasing concentrations (

M to -

Incubation: Incubate at 30°C for 10 minutes (equilibrium is reached rapidly).

-

Separation:

-

Add cold 0.5% bovine gamma globulin and 20% PEG-6000 to precipitate the protein-ligand complex.

-

Centrifuge at 12,000 x g for 15 min at 4°C.

-

-

Quantification: Measure radioactivity in the pellet via liquid scintillation counting.

-

Analysis: Plot % Bound vs. Log[PDD]. Calculate

and convert to

References

-

Baird, W. M., & Boutwell, R. K. (1971). Tumor-promoting activity of phorbol and four diesters of phorbol in mouse skin.[2] Cancer Research, 31(8), 1074–1079.[2] Link

-

Wang, Q. J., et al. (2000). The lipophilicity of phorbol esters as a critical factor in determining the pattern of translocation of protein kinase C delta fused to green fluorescent protein.[3] Journal of Biological Chemistry, 275(16), 12136–12146.[3] Link

-

Watanabe, H., et al. (2002). Activation of TRPV4 channels (hVRL-2/mTRP12) by phorbol derivatives. Journal of Biological Chemistry, 277(16), 13569–13577. Link

-

Driedger, P. E., & Blumberg, P. M. (1980). Specific binding of phorbol ester tumor promoters.[3][4] Proceedings of the National Academy of Sciences, 77(1), 567–571.[3] Link

-

Irie, K., et al. (2002). Structure-activity studies of the indole alkaloid tumor promoter teleocidins. Current Pharmaceutical Design, 8(20), 1771-1791. Link

Sources

Beyond the Kinase: The Expanded Cellular Interactome of Phorbol 12,13-didecanoate (PDD)

The following technical guide details the cellular targets of Phorbol 12,13-didecanoate (PDD) beyond Protein Kinase C (PKC).

Executive Summary: The C1 Domain Paradigm Shift

For decades, Phorbol 12,13-didecanoate (PDD) and its analogs (e.g., PMA/TPA) were synonymous with Protein Kinase C (PKC) activation. This reductionist view has been overturned by the structural characterization of the C1 domain —the specific ligand-binding motif responsible for phorbol ester interaction.

We now understand that PDD is not merely a "PKC activator" but a high-affinity ligand for the entire C1 domain superfamily . This superfamily encompasses signaling nodes controlling small GTPases (Ras, Rac, Rap), synaptic vesicle priming, and cytoskeletal dynamics. Furthermore, stereoisomerism plays a critical role: while the

This guide delineates these non-PKC targets, providing the mechanistic grounding and experimental protocols required to distinguish them in cellular assays.

The Structural Basis: C1 Domain Homology

The cellular activity of PDD is dictated by its insertion into the C1 domain, a cysteine-rich zinc-finger motif (~50 amino acids). The C1 domain forms a hydrophobic cleft that normally accommodates diacylglycerol (DAG). PDD, acting as an ultrapotent, slowly metabolizable DAG mimetic, locks these proteins into an active membrane-bound conformation.

Key Structural Insight: PKC inhibitors like Bisindolylmaleimide (BIM) or Gö6983 target the ATP-binding catalytic domain of PKC. They do not block PDD binding to the C1 domain. Therefore, treating cells with PDD + BIM inhibits PKC kinase activity but leaves PDD free to activate non-PKC C1-domain proteins (RasGRP, Chimaerins, Munc13). This is the most common source of experimental artifact in "PKC-free" controls.

Primary Non-PKC Cellular Targets

RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins)[1]

-

Function: Guanine Nucleotide Exchange Factors (GEFs) that activate Ras and Rap small GTPases.

-

Mechanism: PDD binding to the C1 domain of RasGRP (specifically RasGRP1 and RasGRP3) causes translocation to the Golgi or plasma membrane, bringing the GEF into proximity with Ras.

-

Physiological Consequence: Activation of the ERK/MAPK pathway independent of PKC.

-

Differentiation: In lymphocytes, PDD-induced ERK phosphorylation that persists in the presence of PKC inhibitors is often mediated by RasGRP1.

Chimaerins ( - and -Chimaerin)

-

Function: GTPase Activating Proteins (GAPs) for Rac.

-

Mechanism: Unlike most C1 targets which are activators, Chimaerins are "brakes." PDD binding activates the GAP function, leading to the inactivation of Rac.

-

Physiological Consequence: Collapse of the actin cytoskeleton, inhibition of neurite outgrowth, and halt in cell migration.

-

Paradox: PDD can simultaneously activate Rac (via PKC-dependent pathways) and inhibit Rac (via Chimaerin). The net effect depends on the relative expression levels of these proteins.

Munc13 (Unc-13 Homologs)[2]

-

Function: Essential scaffolding proteins for synaptic vesicle priming (exocytosis).

-

Mechanism: Munc13-1 contains a C1 domain that binds PDD with high affinity. Binding facilitates the "open" conformation of Syntaxin-1, allowing SNARE complex assembly.

-

Physiological Consequence: Potentiation of neurotransmitter release.[1][2]

-

Historical Note: The "phorbol ester effect" on synaptic transmission was long attributed to PKC phosphorylation of synaptic proteins. It is now confirmed that Munc13 is the primary presynaptic receptor for phorbol esters in vesicle priming.

Protein Kinase D (PKD/PKC )

-

Function: Regulation of fission at the Trans-Golgi Network (TGN) and oxidative stress responses.

-

Mechanism: PKD contains C1 domains and binds PDD. While PKC often phosphorylates PKD to activate it, PDD can recruit PKD to membranes directly.

-

Nuance: Because PKC activates PKD, distinguishing direct PDD-PKD binding from PDD-PKC-PKD activation requires kinase-dead PKC mutants or strict inhibitor usage.

The Stereoisomer Exception: TRPV4

-

Target: Transient Receptor Potential Vanilloid 4 (Ion Channel).[3]

-

Ligand: 4

-Phorbol 12,13-didecanoate (4 -

Mechanism: The 4

-isomer does not bind C1 domains (inactive on PKC/RasGRP). Instead, it binds directly to a transmembrane pocket on TRPV4. -

Utility: 4

-PDD is the gold-standard negative control for C1-domain studies and a positive agonist for TRPV4.

Visualization: The PDD Signaling Network

The following diagram illustrates the divergence of PDD signaling. Note the parallel activation of Kinase and Non-Kinase effectors.

Caption: Divergent signaling pathways of PDD. Note the bifurcation at the C1 domain into Kinase (PKC) and Non-Kinase effectors.

Experimental Protocols: Distinguishing Targets

To validate a non-PKC target for PDD in your specific model, you must use a "Subtraction Strategy" combining catalytic inhibitors with C1-competitors.

Protocol 1: The "Catalytic vs. Binding" Subtraction Assay

Objective: Determine if a PDD-induced phenotype is mediated by PKC kinase activity or a non-kinase C1 target.

Reagents:

-

PDD (Agonist): 100 nM (activates all C1 targets).

-

Bisindolylmaleimide I (BIM) or Gö6983: 1-5 µM (Inhibits PKC catalytic activity; does not block C1 binding).

-

Calphostin C: 100-500 nM (Structural inhibitor; destroys the C1 domain upon light activation, blocking all targets).

Workflow:

-

Condition A (Control): Vehicle only.

-

Condition B (Total C1 Activation): Treat cells with PDD (100 nM) .

-

Condition C (Non-Kinase Activity): Pre-treat with BIM (2 µM) for 30 min, then add PDD (100 nM) .

-

Condition D (Total C1 Blockade): Pre-treat with Calphostin C (500 nM) under light for 30 min, then add PDD (100 nM) .

Data Interpretation Table:

| Observed Phenotype | Condition B (PDD) | Condition C (PDD + BIM) | Condition D (PDD + Calphostin) | Conclusion |

| PKC-Dependent | Positive (+) | Blocked (-) | Blocked (-) | Target is PKC (or PKC-dependent). |

| Non-PKC C1 Target | Positive (+) | Positive (+) | Blocked (-) | Target is RasGRP, Chimaerin, or Munc13. |

| Off-Target/TRPV4 | Positive (+) | Positive (+) | Positive (+) | Target is not a C1 domain protein (e.g., TRPV4). |

Protocol 2: Translocation Imaging (Target Identification)

Objective: Visually confirm the recruitment of specific non-PKC targets.

-

Transfection: Transfect cells with GFP-tagged constructs of candidate proteins: GFP-RasGRP1, GFP-β2-Chimaerin, or GFP-Munc13-1.

-

Live Imaging: Mount cells in a confocal microscope chamber at 37°C.

-

Baseline: Image for 5 minutes to establish cytosolic/Golgi localization.

-

Stimulation: Add PDD (100 nM) .

-

Observation:

-

RasGRP: Rapid translocation to the plasma membrane (or Golgi for RasGRP1).

-

Chimaerin: Translocation to the plasma membrane and perinuclear region.[4]

-

Munc13: Translocation to the plasma membrane (presynaptic density in neurons).

-

-

Specificity Check: Repeat in the presence of Gö6983 . Translocation should persist if the mechanism is direct C1 binding.

Logic Flow for Target Validation

Use this decision tree to plan your experimental approach.

Caption: Decision tree for identifying the molecular target of PDD-induced effects.

References

-

Kazanietz, M. G. (2002). Novel "nonkinase" phorbol ester receptors: the C1 domain connection.[5] Molecular Pharmacology, 61(4), 759–767. Link

-

Brose, N., et al. (1995). Mammalian homologues of Caenorhabditis elegans unc-13 gene define novel family of C2 domain proteins. Journal of Biological Chemistry, 270(42), 25273–25280. Link

-

Ebinu, J. O., et al. (1998). RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs. Science, 280(5366), 1082–1086. Link

-

Watanabe, H., et al. (2002).[3] Activation of TRPV4 channels (hVRL-2/mTRP12) by phorbol derivatives. Journal of Biological Chemistry, 277(16), 13569–13577. Link

-

Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions.[4] Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(8), 827–837. Link

Sources

- 1. Munc13-1 is a presynaptic phorbol ester receptor that enhances neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phorbol esters modulate the Ras exchange factor RasGRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Labyrinth: A Technical Guide to Phorbol 12,13-Didecanoate's Effects on Gene Expression

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms of cellular signaling is paramount. Phorbol esters, such as Phorbol 12,13-didecanoate (PDD), are powerful tools in this endeavor, offering a window into the complex world of signal transduction and gene regulation. This guide provides an in-depth exploration of how PDD, a potent activator of Protein Kinase C (PKC), instigates a cascade of events that profoundly reshapes the cellular transcriptional landscape.

The Central Hub: Protein Kinase C Activation

Phorbol 12,13-didecanoate and its more extensively studied analog, Phorbol 12-myristate 13-acetate (PMA), are structural mimics of diacylglycerol (DAG), an endogenous second messenger.[1] This structural similarity allows them to bind to and activate the C1 domain of conventional and novel PKC isozymes.[2][3] This activation is a critical initiating event, triggering a host of downstream signaling pathways that ultimately converge on the nucleus to modulate gene expression.[1][4]

It is crucial to distinguish the PKC-activating β-isomer of PDD from its inactive α-isomer, 4α-phorbol 12,13-didecanoate (4α-PDD), which is often used as a negative control in experiments.[5] 4α-PDD does not activate PKC but has been reported to act as a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel.[6][7][8] This guide focuses exclusively on the PKC-mediated effects of the β-isomer of PDD.

From the Membrane to the Nucleus: Key Signaling Cascades

The activation of PKC by PDD unleashes a phosphorylation cascade that propagates signals through multiple downstream pathways. The most prominent of these is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/ERK Pathway

Upon activation, PKC can phosphorylate and activate Raf, a MAP kinase kinase kinase (MAPKKK). Raf then phosphorylates and activates MEK, a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates the extracellular signal-regulated kinase (ERK), a MAP kinase (MAPK).[9] Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, most notably members of the Activator Protein-1 (AP-1) family.

Caption: PDD-activated PKC signaling to transcription factors.

The NF-κB Pathway

PKC also plays a pivotal role in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1][10] PKC can phosphorylate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent ubiquitination and degradation of the NF-κB inhibitor, IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.

The Transcriptional Response: A Symphony of Gene Expression Changes

The activation of transcription factors like AP-1 and NF-κB by PDD results in a broad and dynamic reprogramming of gene expression. The effects can be categorized into early and late response genes.

Early Response Genes

These genes are rapidly and transiently induced, typically within minutes to a few hours of PDD treatment, and their induction does not require new protein synthesis. Many of these are themselves transcription factors, which then go on to regulate the expression of late response genes. A classic example is the induction of the proto-oncogenes c-fos and c-jun, the components of the AP-1 transcription factor.[11]

Late Response Genes

The expression of these genes occurs over a longer timescale, from several hours to days, and is dependent on the synthesis of new proteins, including the early response gene products. These genes are involved in a wide array of cellular processes.

Table 1: Categories of Genes with Altered Expression Following Phorbol Ester Treatment

| Gene Category | Examples | Function |

| Proto-oncogenes & Cell Cycle Regulators | c-fos, c-jun, c-myc, c-sis[12][13] | Regulation of cell proliferation, differentiation, and survival. |

| Inflammatory Mediators | Interleukins (e.g., IL-2), Cytokines, Chemokines | Orchestration of the inflammatory response. |

| Cell Adhesion Molecules | Integrins, Selectins | Cell-cell and cell-matrix interactions. |

| Enzymes | Cyclooxygenase-2 (COX-2), Matrix Metalloproteinases (MMPs) | Prostaglandin synthesis, extracellular matrix remodeling. |

| Apoptosis Regulators | Bcl-2 family members | Control of programmed cell death. |

| Differentiation Markers | Varies by cell type (e.g., CD14 in monocytes)[14] | Markers of cellular differentiation status. |

It is important to note that PDD can also lead to the down-regulation of certain genes. For instance, prolonged treatment with phorbol esters has been shown to decrease the expression of the c-kit proto-oncogene product.[15]

Experimental Workflow for Analyzing PDD-Induced Gene Expression Changes

A robust and well-controlled experimental design is critical for accurately assessing the effects of PDD on gene expression. The following outlines a typical workflow.

Caption: A typical workflow for studying PDD's effects on gene expression.

Step-by-Step Experimental Protocol

1. Cell Culture and Treatment:

-

Culture your chosen cell line in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

-

Prepare a stock solution of PDD in a suitable solvent, such as DMSO. Note that Phorbol 12,13-dibutyrate (PDBu), a related compound, is typically reconstituted in DMSO to a stock concentration of 2 mM.[9]

-

Treat the cells with a range of PDD concentrations (e.g., 10 nM to 1 µM) for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

-

Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PDD.

2. RNA Isolation and Quality Control:

-

At each time point, harvest the cells and isolate total RNA using a commercially available kit or a standard protocol like TRIzol extraction.

-

Assess the quantity and quality of the isolated RNA. A 260/280 nm absorbance ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system.

3. Gene Expression Analysis:

a) Quantitative Real-Time PCR (qRT-PCR):

- Reverse transcribe a portion of the RNA into cDNA using a reverse transcriptase enzyme.

- Perform qRT-PCR using gene-specific primers for your target genes and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

- Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

b) RNA-Sequencing (RNA-seq):

- For a global view of gene expression changes, prepare sequencing libraries from the isolated RNA.

- Sequence the libraries on a next-generation sequencing platform.

- Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by PDD treatment.

4. Data Analysis and Validation:

-

For RNA-seq data, perform pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways that are most significantly affected by PDD treatment.

-

Validate the findings from RNA-seq by performing qRT-PCR on a subset of the differentially expressed genes.

Quantitative Insights: Fold Changes in Gene Expression

The magnitude of gene expression changes induced by phorbol esters can be substantial. For example, treatment of rat aortic endothelial cells with PMA has been shown to induce an 8- to 20-fold increase in the mRNA levels of the plasma membrane Ca2+ pump within 4 hours.[5] In human keratinocytes, PMA treatment leads to a significant increase in the expression of APOBEC3A and a moderate increase in APOBEC3B expression.[16]

Conclusion and Future Directions